2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
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Overview
Description
2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is an organic compound with a complex structure, reflecting its multifaceted applications and chemical behavior. This compound boasts a sulfur atom, multiple methoxy groups, and a tetrahydropyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves several strategic steps:
Formation of 2-(Methylsulfanyl)pyridine: : Starting with pyridine, methylsulfanyl groups can be introduced via a nucleophilic substitution reaction using methylthiolate ions.
Tetrahydropyridine Ring Introduction: : The 1,2,3,6-tetrahydropyridine moiety is typically incorporated through a cyclization reaction involving appropriate precursors and catalysts, such as palladium-based systems.
Attachment of 2,4,6-trimethoxyphenyl Group: : A Friedel-Crafts acylation reaction, employing the trimethoxyphenyl acyl chloride, can be used to introduce the phenyl group.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity. This can include:
Temperature Control: : Precise control of reaction temperatures to maintain consistent product quality.
Catalysts and Reagents: : Using cost-effective and readily available catalysts and reagents to lower production costs.
Purification Techniques: : Employing crystallization, distillation, or chromatography to achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohol derivatives.
Substitution: : Substitution reactions can occur at the pyridine ring, especially under strong nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Often uses hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Reagents like alkyl halides or halogenating agents in the presence of Lewis acids.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted Pyridines: : From substitution reactions.
Scientific Research Applications
2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is pivotal in various fields:
Chemistry
Catalysts: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for synthesizing complex molecules.
Biology
Enzyme Inhibitors: : Modulates enzyme activity, providing insights into biochemical pathways.
Signal Transduction Studies: : Useful in exploring cellular communication mechanisms.
Medicine
Drug Development: : Potential lead compound in creating new pharmaceuticals.
Anticancer Research: : Evaluated for its efficacy in inhibiting cancer cell growth.
Industry
Material Science: : Incorporated into the design of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group, known for its electronic properties, facilitates binding interactions. The methylsulfanyl group enhances lipophilicity, aiding in membrane penetration.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pyridine: : Lacks the complex structure of our compound but shares the sulfur atom.
1,2,3,6-Tetrahydropyridine derivatives: : Possess the tetrahydropyridine ring but different functional groups.
Trimethoxyphenyl derivatives: : Contain the trimethoxyphenyl group but differ in other structural aspects.
Uniqueness
What sets 2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine apart is its amalgamation of functional groups, offering a unique combination of chemical reactivity and biological activity.
This complex structure not only dictates its versatile chemical behavior but also broadens its applicability in various scientific domains, making it a compound of significant interest and potential.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-15-12-17(26-2)19(18(13-15)27-3)14-7-10-23(11-8-14)21(24)16-6-5-9-22-20(16)28-4/h5-7,9,12-13H,8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDIEXBGVSDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)C(=O)C3=C(N=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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